Deca-1,9-dien-3-one
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Overview
Description
Deca-1,9-dien-3-one is an organic compound with the molecular formula C10H16O It is characterized by the presence of two double bonds located at the first and ninth positions of the decane chain, and a ketone group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: Deca-1,9-dien-3-one can be synthesized through several methods. One common approach involves the cyclization of N-(3-bromopropyl) arylamine hydrohalides under specific conditions . Another method includes the preparation of spiro-[5:5]-unthis compound by heating a solution of potassium o-(bromopropyl) in t-butanol in a sealed tube at 170°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Deca-1,9-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in this compound can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Deca-1,9-dien-3-one has several applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological studies, including anticancer research.
Medicine: Research into its derivatives has indicated potential antiviral and antibacterial activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Deca-1,9-dien-3-one and its derivatives exert their effects involves interactions with specific molecular targets and pathways. For instance, certain derivatives have been shown to bind to viral coat proteins, inhibiting viral replication . In antibacterial applications, the compound disrupts bacterial cell membranes, leading to cell death .
Comparison with Similar Compounds
1,9-Decadiene: Similar in structure but lacks the ketone group.
Spiro[4.5]deca-1,6,9-trien-8-one: Contains a spirocyclic structure with similar double bonds.
Triazole-spirodienone conjugates: These compounds have shown significant anticancer activity.
Uniqueness: Deca-1,9-dien-3-one is unique due to its specific placement of double bonds and the ketone group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its derivatives’ biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
deca-1,9-dien-3-one |
InChI |
InChI=1S/C10H16O/c1-3-5-6-7-8-9-10(11)4-2/h3-4H,1-2,5-9H2 |
InChI Key |
UPMWWXQYKWTGMN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC(=O)C=C |
Origin of Product |
United States |
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